molecular formula C18H18N2O3 B6395030 3-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid CAS No. 1261968-72-2

3-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid

Cat. No.: B6395030
CAS No.: 1261968-72-2
M. Wt: 310.3 g/mol
InChI Key: PHWXKXMZCNMAEL-UHFFFAOYSA-N
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Description

3-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid is a chemical compound with the molecular formula C18H18N2O3 and a molecular weight of 310.3 g/mol.

Properties

IUPAC Name

3-[4-(piperidine-1-carbonyl)phenyl]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c21-17(20-11-2-1-3-12-20)14-8-6-13(7-9-14)15-5-4-10-19-16(15)18(22)23/h4-10H,1-3,11-12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHWXKXMZCNMAEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=C(N=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid typically involves the reaction of picolinic acid derivatives with piperidine-1-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory methods, with optimization for larger scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

3-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Piperidine-1-carbonyl)phenylboronic acid
  • 4-(Piperidine-1-carbonyl)phenylboronic acid pinacol ester

Uniqueness

3-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid is unique due to its specific structure, which combines a picolinic acid moiety with a piperidine-1-carbonyl group. This unique combination imparts distinct chemical and biological properties, making it valuable for various research applications.

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